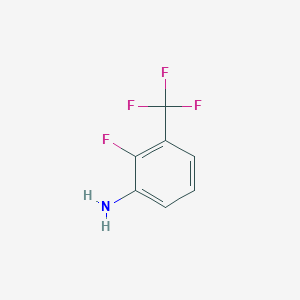

3-Amino-2-fluorobenzotrifluoride

Descripción

3-Amino-2-fluorobenzotrifluoride, also known as 2-Fluoro-3-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5F4N and a molecular weight of 179.11 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a fluorine atom attached to a benzene ring, along with a trifluoromethyl group (-CF3). It is commonly used in chemical synthesis and has various applications in scientific research and industry .

Propiedades

IUPAC Name |

2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPDYPPZLUZONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154171 | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-25-1 | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Regioselectivity in Nitration

The competing directing effects of -CF₃ and -F necessitate precise control over reaction conditions:

-

Solvent Effects : Nitration in sulfuric acid enhances -CF₃’s meta-directing influence, favoring nitro group placement at position 4. Polar aprotic solvents like nitromethane may amplify -F’s ortho/para-directing effects.

-

Temperature Modulation : Lower temperatures (0–10°C) slow reaction kinetics, potentially improving selectivity for the desired isomer.

Functional Group Compatibility

-

Nitro Group Stability : Harsh fluorination conditions (e.g., high-temperature KF/DMF) may degrade the nitro group, necessitating sequential halogenation and nitration steps.

-

Reduction Side Reactions : Catalytic hydrogenation may concurrently reduce -CF₃ groups if using overly active catalysts like Raney nickel .

Análisis De Reacciones Químicas

3-Amino-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amines.

Coupling Reactions: It can participate in coupling reactions to form azo compounds or other complex structures.

Common reagents used in these reactions include halogens, acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

3-Amino-2-fluorobenzotrifluoride serves as an essential intermediate in the synthesis of numerous organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as:

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation and Reduction : The compound can be oxidized to form nitro or nitroso derivatives and reduced to generate amines.

- Coupling Reactions : It can engage in coupling reactions to produce azo compounds or other complex structures .

Biological Applications

Study of Enzyme Interactions

In biological research, this compound is utilized to study enzyme interactions and mechanisms. Its structural properties allow it to mimic natural substrates, making it a useful tool in understanding enzyme kinetics and inhibition .

Pharmaceutical Development

This compound plays a crucial role in drug development, particularly in oncology. Its fluorinated structure enhances the pharmacokinetic properties of drug candidates, improving their bioavailability and metabolic stability. Fluorinated compounds often exhibit increased lipophilicity, which can lead to better absorption and distribution within biological systems .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the manufacture of specialty chemicals. Its unique properties enable the formulation of advanced materials and formulations that require specific chemical characteristics .

Case Study 1: Development of Anticancer Agents

Research has demonstrated that incorporating fluorinated compounds like this compound into anticancer drug frameworks can significantly enhance their efficacy. Studies have shown improved activity against various cancer cell lines when fluorinated moieties are present .

Case Study 2: Agrochemical Formulations

In agricultural chemistry, the incorporation of this compound into pesticide formulations has resulted in enhanced effectiveness against pests due to its improved bioactivity and stability under environmental conditions .

Mecanismo De Acción

The mechanism of action of 3-Amino-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, resulting in various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

3-Amino-2-fluorobenzotrifluoride can be compared with other similar compounds, such as:

2-Fluoro-6-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of one.

2-Aminobenzimidazole: Contains an imidazole ring instead of a benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Overview

3-Amino-2-fluorobenzotrifluoride (CAS No. 123973-25-1) is an organic compound characterized by the presence of an amino group and multiple fluorine atoms attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 179.11 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and applications.

- Molecular Formula :

- Molecular Weight : 179.11 g/mol

- Physical State : Solid

- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.

Biological Activity

The biological activity of this compound is primarily associated with its role as a precursor in the synthesis of bioactive molecules and its use in biochemical assays. The compound's structure allows it to interact with various biological targets, which can lead to significant effects on enzyme activity and receptor binding.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The amino group can participate in nucleophilic attacks on electrophilic centers in enzymes, potentially altering their activity.

- Receptor Binding : The fluorine atoms may enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors.

Research Findings

Recent studies have highlighted the potential applications of this compound in various domains:

- Medicinal Chemistry : It serves as a valuable intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors . For instance, derivatives of similar compounds have shown antimicrobial and anticancer properties, suggesting that this compound may exhibit similar activities.

- Environmental Science : Research indicates that compounds with fluorinated groups can influence microbial degradation pathways, particularly in the context of environmental pollutants . For example, studies involving Pseudomonas putida demonstrated that bacteria could metabolize fluorinated aromatic compounds, indicating possible bioremediation applications for this compound.

Case Studies

- Antimicrobial Activity : A study examining the derivatives of fluorinated benzene compounds reported significant antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics.

- Enzyme Inhibition : Research on enzyme kinetics revealed that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications against diseases like cancer .

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H5F4N | Amino group enhances reactivity; potential bioactivity |

| 4-Amino-2-fluorobenzotrifluoride | C7H5F4N | Similar structure; used in biochemical assays |

| 4-Iodobenzotrifluoride | C7H4F3I | Contains iodine; used in radiopharmaceuticals |

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-2-fluorobenzotrifluoride to improve yield and purity?

- Methodological Answer : Synthesis can be adapted from halogenated analogs. For example, brominated derivatives (e.g., 3-Amino-2-bromobenzotrifluoride) undergo nucleophilic substitution using fluorinating agents like KF or AgF under controlled temperatures (40–60°C) in polar aprotic solvents (DMF or DMSO). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via and NMR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Identifies aromatic protons and amino group signals (δ 6.5–7.5 ppm for aromatic H; δ 4.5–5.5 ppm for NH, depending on solvent).

- NMR : Detects fluorine environments (δ -60 to -70 ppm for CF, δ -110 to -120 ppm for aromatic F).

- IR Spectroscopy : Confirms NH stretching (3300–3500 cm) and C-F vibrations (1100–1200 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHFN: 204.04).

Cross-reference with fluorinated analogs (e.g., 4-Aminobenzotrifluoride) ensures accuracy .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Store in amber vials at 2–8°C under inert gas (N or Ar) to prevent degradation, as recommended for brominated analogs .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The CF group exerts a strong meta-directing effect due to its -I (inductive) effect. Computational studies (e.g., DFT at B3LYP/6-31G* level) can model charge distribution and predict reaction sites. Experimentally, nitration or halogenation reactions should be monitored via LC-MS to identify major products. Compare results with structurally similar compounds (e.g., 4-Chlorobenzotrifluoride, where CF directs substituents to specific positions) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent purity, temperature control ±1°C).

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenated intermediates).

- Kinetic Studies : Perform time-resolved in-situ IR or NMR to track intermediate formation.

Cross-reference discrepancies with studies on 2-Amino-4-chloro-5-fluorobenzoic acid, where competing pathways were resolved via kinetic isotope effects .

Q. Can this compound act as a ligand in transition-metal catalysis? What experimental evidence supports this?

- Methodological Answer :

- Coordination Studies : Synthesize Pd or Cu complexes and characterize via X-ray crystallography (e.g., single-crystal XRD, as done for 2-Amino-4-(2-fluorophenyl) derivatives ).

- Catalytic Screening : Test Suzuki-Miyaura coupling or C–H activation reactions. Compare turnover numbers (TONs) with non-fluorinated analogs to assess electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.